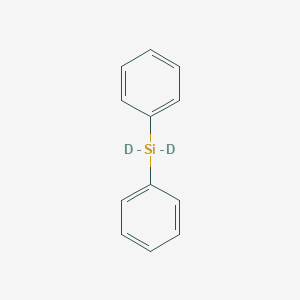

Diphenyl(silane-d2)

Description

BenchChem offers high-quality Diphenyl(silane-d2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl(silane-d2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dideuterio(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCSGNNYCFPWFK-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316502 | |

| Record name | Diphenylsilane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-94-6 | |

| Record name | Diphenylsilane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylsilane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17950-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Sourcing and Synthesis of High-Purity Diphenyl(silane-d2)

CAS 17950-94-6 | Technical Whitepaper for Drug Development & Mechanistic Studies

Executive Summary

Diphenyl(silane-d2) (

This guide addresses the supply chain fragility of this niche isotope. It provides a dual-track strategy: direct commercial sourcing for immediate needs and a validated in-house synthesis protocol for high-volume requirements or supply shortages.

Technical Profile & Critical Quality Attributes (CQAs)

Before sourcing, researchers must define the required specifications. In NMR standards and KIE studies, a 1% drop in isotopic enrichment can invalidate kinetic data.

| Attribute | Specification | Criticality |

| CAS Number | 17950-94-6 | Absolute (Distinguishes from non-deuterated CAS 775-12-2) |

| Chemical Formula | - | |

| Molecular Weight | 186.32 g/mol | Mass Shift: M+2 vs. Protio |

| Isotopic Enrichment | High : Lower enrichment complicates NMR integration.[1] | |

| Chemical Purity | Medium : Impurities like siloxanes can be distilled off. | |

| Appearance | Colorless Liquid | Yellowing indicates oxidation or polymerization. |

| Boiling Point | 95-97 °C @ 13 mmHg | Standard purification method. |

Commercial Sourcing Strategy

The market for deuterated silanes is bifurcated into Catalog Suppliers (immediate stock, high cost) and Custom Synthesis Houses (lead time, bulk scaling).

Verified Suppliers Matrix

Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) confirming Isotopic Enrichment before purchase.

| Supplier | Product Code | Enrichment | Pack Size | Best For |

| Sigma-Aldrich (Merck) | 97 atom % D | 1g, 5g | Bench-scale standards, immediate delivery. | |

| CDN Isotopes | D-5569 | 98 atom % D | Variable | Specialized isotope requirements; often higher enrichment. |

| Toronto Research Chemicals | D492102 | 98% | Custom | Pharmaceutical reference standards. |

| Gelest (Mitsubishi) | Inquire | Custom | Bulk | Kilogram-scale hydrosilylation precursors. |

Sourcing Decision Tree

Use the following logic to determine whether to buy or synthesize.

Figure 1: Decision matrix for sourcing deuterated silanes based on volume, budget, and urgency.

In-House Synthesis Protocol

Scenario: Commercial stock is unavailable, or the cost for >10g is prohibitive.

Objective: Synthesize

Reaction Mechanism

Reagents & Equipment[2][3][4][5][6]

-

Precursor: Dichlorodiphenylsilane (CAS 80-10-4), 99% purity.

-

Reductant: Lithium Aluminum Deuteride (

), >98 atom % D. -

Solvent: Anhydrous Diethyl Ether (

) or THF (dried over Na/Benzophenone). -

Apparatus: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Nitrogen/Argon line.

Step-by-Step Methodology

Safety Warning: Silanes release hydrogen/deuterium gas upon hydrolysis.

-

Setup: Flame-dry a 500mL 3-neck RBF equipped with a stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon.

-

Slurry Preparation: Charge the flask with

(0.55 eq relative to Cl, slight excess) and anhydrous -

Addition: Dissolve

(1.0 eq) in anhydrous -

Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then reflux gently for 4–12 hours. Monitor via TLC or GC-MS.

-

Quenching (Critical Step): Cool to 0°C.

-

Slowly add EtOAc (to consume excess hydride).

-

Add dilute HCl (1M) dropwise to hydrolyze aluminum salts. Caution: Vigorous gas evolution (

).

-

-

Workup: Separate the organic layer. Extract the aqueous layer with

(3x). Combine organics, wash with brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. Perform fractional distillation under vacuum (approx. 95-97°C at 13 mmHg) to isolate pure

.

Analytical Validation (QC)

You must validate that the deuterium was successfully incorporated and that the product is not the mono-deuterated (

Validation Workflow

Figure 2: Quality Control workflow ensuring isotopic purity and chemical integrity.

Interpretation Guide

-

NMR: The aromatic region (7.3–7.7 ppm) should integrate to 10 protons. Crucially, the Si-H region (typically ~4.9 ppm for

-

MS (EI): Look for the molecular ion peak at m/z 186 . Significant peaks at 185 (

) or 184 ( -

IR Spectroscopy:

-

Si-H stretch: ~2130 cm⁻¹ (Should be absent).

-

Si-D stretch: ~1540–1560 cm⁻¹ (Should be strong).

-

Handling & Storage

-

Moisture Sensitivity:

is less reactive than chlorosilanes but will slowly hydrolyze to form siloxanes and -

Storage: Store under Nitrogen/Argon at 2–8°C.

-

Container: Teflon-lined caps or Sure/Seal™ bottles are recommended to prevent isotopic exchange with atmospheric moisture.

References

-

Sigma-Aldrich. Diphenyl(silane-d2) Product Specification (Product No. 480568).[1] Retrieved from

-

CDN Isotopes. Deuterated Silanes and Isotope Standards (Product D-5569). Retrieved from

- Corriu, R. J. P., et al. (1981). Mechanism of the hydrolysis of organosilanes. Journal of Organometallic Chemistry. (General reference for silane reactivity).

-

Gelest, Inc. Reactive Silicones and Silanes: Hydrophobicity and Surface Modification. Retrieved from

-

ChemicalBook. Synthesis of Diphenylsilane via LiAlH4 Reduction (Adapted for Deuterium). Retrieved from

Sources

Isotopic Purity of Commercially Available Diphenyl(silane-d2): A Technical Guide

Executive Summary

Diphenyl(silane-d2) (

This guide provides a rigorous framework for validating the isotopic purity of

The Criticality of Isotopic Purity

In drug development, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—is used to improve metabolic stability (via the primary KIE) without altering pharmacological potency.

When using

-

The Risk: A commercial batch labeled "98% D" may actually contain significant amounts of Diphenyl(silane-d1) (

) . -

The Consequence: Due to the KIE, the Si-H bond in the impurity (

) reacts significantly faster (

Synthesis & Origins of Isotopic Dilution

To understand the impurities, one must understand the synthesis.[1] Commercial

The Synthetic Pathway and Failure Points

The reaction follows a nucleophilic substitution mechanism:

Sources of Protium (

-

Compromised

: -

Solvent Impurities: Trace water or non-deuterated alcohols in the reaction solvent act as proton sources.

-

Post-Synthesis Exchange: Silanes are moisture-sensitive. Improper storage leads to slow hydrolysis and H/D exchange.

Visualization: Impurity Propagation Pathway

The following diagram illustrates how process variables introduce

Figure 1: Critical control points in the synthesis of Diphenyl(silane-d2) where isotopic dilution occurs.

Analytical Characterization Protocols

A CoA stating "98% D" is insufficient for critical applications. The following protocols are designed to be performed in-house upon receipt of the material.

Protocol A: Quantitative NMR (The "Watchdog")

This is the most sensitive method for detecting

Methodology:

-

Solvent: Use anhydrous Benzene-

( -

Internal Standard: Add a precise amount of 1,3,5-Trimethoxybenzene (non-volatile, distinct singlet at ~6.1 ppm).

-

Acquisition parameters:

-

Relaxation delay (

): -

Scans: 64 minimum.

-

Data Interpretation:

-

Target Signal: Look for the Si-H resonance of the

impurity.-

Chemical Shift:

ppm (multiplet/triplet due to H-D coupling). -

Coupling: You may observe

satellites (

-

-

Calculation:

Protocol B: GC-MS (The "Fingerprint")

Mass spectrometry provides the distribution of isotopologues (

Methodology:

-

Inlet Temp:

C (Keep low to prevent thermal disproportionation). -

Column: Standard non-polar capillary column (e.g., DB-5MS).

-

Detection: EI (Electron Impact).

Data Interpretation:

-

(Target): Look for molecular ion

-

Analysis: Monitor the ratio of m/z 186 (

) vs. m/z 185 ( -

Note: Fragment ions (loss of phenyl, etc.) must be carefully distinguished from molecular ions.

Visualization: Analytical Decision Tree

Use this logic flow to accept or reject a batch.

Figure 2: Analytical workflow for validating isotopic purity.

Commercial Landscape & Benchmarking

When sourcing

| Specification Level | Typical Vendor Claim | Actual Composition (Typical) | Recommended Application |

| Technical Grade | "Deuterated" (No % listed) | < 95% D ( | Mechanistic scouting, non-critical labeling. |

| High Purity | 97-99% | Standard Drug Discovery (Metabolic stability studies). | |

| Isotopic Grade | > 99.5% | Clinical Candidates (GMP synthesis), KIE measurements. |

Field Insight: "Atom % D" usually refers to the enrichment at the specific site. However, vendors often calculate this based on the reagent used to make it (

Impact on Downstream Chemistry

The choice of purity must be driven by the chemistry.

Case Study: Asymmetric Hydrosilylation of Ketones

In the reduction of a prochiral ketone to a chiral deuterated alcohol using a Rhodium catalyst and

-

Scenario: You use a batch with 5%

. -

Kinetic Isotope Effect: The Si-H bond activates faster than Si-D.

-

Result: The product alcohol may contain 10-15% proteo-alcohol (H-analog) instead of the expected 5%. This "enrichment erosion" can ruin DMPK studies where the mass difference (M+1 vs M+2) is critical for metabolite tracking.

Recommendation: For catalytic reactions with high KIEs, use only

References

-

Sigma-Aldrich. Diphenylsilane and Deuterated Analogs Specifications. Merck KGaA.

-

Darwish, T. A., et al. (2016).[2][3] "Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts." Analytica Chimica Acta.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Diphenylsilane Reagent Profile and Reactivity.

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[5]

Sources

Methodological & Application

Using Diphenyl(silane-d2) in kinetic isotope effect studies

Diphenyl(silane-d₂) is an invaluable tool for any researcher seeking to gain a deeper understanding of reaction mechanisms involving silanes. By carefully designing and executing kinetic isotope effect studies, one can directly probe the nature of Si-H bond activation, distinguishing between possible mechanistic pathways and identifying the energetic bottleneck of a transformation. The protocols and principles outlined in this guide provide a robust framework for employing this technique, empowering scientists to build more accurate mechanistic models, optimize reaction conditions, and design more efficient catalysts and synthetic routes. The insights gained are fundamental to advancing fields from materials science to pharmaceutical development. [16]

References

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. epfl.ch [epfl.ch]

- 5. Diphenylsilane [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 8. Diphenylsilane | 775-12-2 [chemicalbook.com]

- 9. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 10. Diphenylsilanediol - Wikipedia [en.wikipedia.org]

- 11. biosynth.com [biosynth.com]

- 12. How to store pretreated inorganic materials or silane-doped resins? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 13. msdsdigital.com [msdsdigital.com]

- 14. middlesexgases.com [middlesexgases.com]

- 15. siadmi.com [siadmi.com]

The Deuterated Silane Advantage: Diphenyl(silane-d2) as a Precision Tool in Reductive Organic Synthesis

Introduction: Beyond a Simple Reducing Agent

In the landscape of synthetic organic chemistry, the quest for selective, efficient, and mechanistically insightful reducing agents is perpetual. Diphenylsilane (Ph2SiH2) has carved a niche as a versatile and mild reducing agent, notable for its efficacy in the hydrosilylation of carbonyls, imines, and in reductive amination protocols.[1][2] Its deuterated isotopologue, diphenyl(silane-d2) (Ph2SiD2), elevates this utility beyond mere reduction, offering a powerful lens through which to probe reaction mechanisms and forge stereochemically defined C-D bonds, a feature of immense value in pharmaceutical development and metabolic studies.

This technical guide provides an in-depth exploration of diphenyl(silane-d2) as a reducing agent. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-tested protocols for its application, and illustrate how the isotopic label serves as a crucial tool for the modern synthetic chemist.

Core Principles of Diphenyl(silane-d2) Reactivity

Diphenyl(silane-d2) functions as a dideuteride donor, typically in the presence of a catalyst. The phenyl groups modulate the reactivity of the Si-D bonds, making it a milder and more selective reagent compared to more reactive silanes. The driving force for these reactions is the formation of a stable silicon-oxygen or silicon-nitrogen bond in the resulting silylated intermediate.

The choice of catalyst is paramount in dictating the reaction pathway and selectivity. Transition metal catalysts (e.g., from the Ru, Rh, Cu, Co families) and N-heterocyclic carbenes (NHCs) are commonly employed to activate the silane and/or the substrate.[3][4]

Application I: Catalytic Hydrosilylation of Carbonyls

The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation in organic synthesis. Diphenyl(silane-d2) provides a precise method for introducing deuterium at the carbinol position, yielding α-deuterated alcohols.

Mechanistic Insight: The Role of the Catalyst

The mechanism of hydrosilylation can vary depending on the catalyst. In many transition metal-catalyzed reactions, the cycle involves oxidative addition of the Si-D bond to the metal center, followed by coordination of the carbonyl substrate, migratory insertion of the carbonyl into the metal-deuteride bond, and finally reductive elimination to furnish the silylated alcohol and regenerate the catalyst.

N-heterocyclic carbenes (NHCs) offer a metal-free alternative, activating the diphenyl(silane-d2) to form a hypervalent silicon intermediate.[4] This intermediate possesses heightened Lewis acidity at the silicon center and increased hydridic character of the deuterides, facilitating the reduction.

Caption: Generalized workflow for the catalytic hydrosilylation of a carbonyl with Diphenyl(silane-d2).

Protocol: Asymmetric Reduction of Acetophenone

This protocol details the asymmetric reduction of acetophenone to (R)-1-phenylethanol-1-d using a chiral copper catalyst. The use of diphenyl(silane-d2) allows for the precise installation of a deuterium atom at the newly formed stereocenter.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Acetophenone | 120.15 | 120 mg | 1.0 |

| Copper(I) chloride (CuCl) | 98.99 | 5.0 mg | 0.05 |

| (R)-DTBM-SEGPHOS | 1155.48 | 29 mg | 0.025 |

| Diphenyl(silane-d2) | 186.32 | 279 mg | 1.5 |

| Toluene (anhydrous) | - | 5 mL | - |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 1.2 mL | 1.2 |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuCl (5.0 mg, 0.05 mmol) and (R)-DTBM-SEGPHOS (29 mg, 0.025 mmol).

-

Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To this suspension, add acetophenone (120 mg, 1.0 mmol) followed by the remaining anhydrous toluene (3 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diphenyl(silane-d2) (279 mg, 1.5 mmol) dropwise via syringe.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by the slow addition of a 1M solution of TBAF in THF (1.2 mL, 1.2 mmol) at 0 °C to hydrolyze the intermediate silyl ether.

-

Stir the mixture for 30 minutes at room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford (R)-1-phenylethanol-1-d.

Expected Outcome: High yield (typically >90%) and high enantioselectivity (ee >90%) of the deuterated alcohol. The deuterium incorporation can be confirmed by 1H NMR (disappearance of the carbinol proton signal) and mass spectrometry.

Application II: Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and primary or secondary amines. The use of diphenyl(silane-d2) in this context allows for the synthesis of α-deuterated amines.

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine or iminium ion from the carbonyl compound and the amine. This intermediate is then reduced in situ by the diphenyl(silane-d2), often catalyzed by a Lewis or Brønsted acid, or a transition metal complex. The catalyst activates the imine/iminium ion towards deuteride attack from the silane.

Caption: Simplified workflow of reductive amination using Diphenyl(silane-d2).

Protocol: Ruthenium-Catalyzed Reductive Amination of Benzaldehyde with Aniline

This protocol describes a highly chemoselective direct reductive amination of benzaldehyde with aniline using a ruthenium catalyst and diphenyl(silane-d2).[2]

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Benzaldehyde | 106.12 | 106 mg | 1.0 |

| Aniline | 93.13 | 93 mg | 1.0 |

| [RuCl2(p-cymene)]2 | 612.39 | 6.1 mg | 0.01 (0.02 mmol Ru) |

| Diphenyl(silane-d2) | 186.32 | 279 mg | 1.5 |

| Dichloromethane (DCM, anhydrous) | - | 5 mL | - |

Procedure:

-

In a dry vial equipped with a magnetic stir bar, combine benzaldehyde (106 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mmol).

-

Add anhydrous dichloromethane (5 mL) to the vial.

-

To the resulting solution, add diphenyl(silane-d2) (279 mg, 1.5 mmol).

-

Stir the reaction mixture at room temperature under air.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 12-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield N-(benzyl-α-d)-aniline.

Expected Outcome: Good to excellent yield (typically 70-90%) of the α-deuterated secondary amine. The high chemoselectivity of this catalytic system tolerates a wide variety of functional groups.[2]

Safety and Handling

Organosilanes should be handled with care in a well-ventilated fume hood. They can be irritating to the skin, eyes, and respiratory tract. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Diphenyl(silane-d2) is moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

Diphenyl(silane-d2) is a valuable tool for the modern organic chemist, serving not only as a mild and selective reducing agent but also as a means to introduce deuterium with high precision. Its application in catalytic hydrosilylation and reductive amination, as detailed in the provided protocols, showcases its utility in constructing complex molecules with isotopic labels. The ability to probe reaction mechanisms through deuterium labeling further solidifies its importance in advancing our understanding of chemical transformations.

References

-

Organic Chemistry Portal. (n.d.). Diphenylsilane. Retrieved from [Link]

-

Lipshutz, B. H., Lower, A., & Noson, K. (2002). Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones. Organic Letters, 4(23), 4045–4048. [Link]

Sources

- 1. Diphenylsilane [organic-chemistry.org]

- 2. Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant [organic-chemistry.org]

- 3. Diphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 4. NHC-Catalyzed Chemo- and Regioselective Hydrosilylation of Carbonyl Derivatives [organic-chemistry.org]

Application Note: Precision Deuteration & Hydrosilylation using Diphenyl(silane-d2)

Executive Summary & Strategic Rationale

In the landscape of modern drug development, deuterium labeling is a critical tool for modulating metabolic stability (the Kinetic Isotope Effect) and elucidating reaction mechanisms. Diphenyl(silane-d2) (

This guide details two distinct, field-validated protocols:

-

Metal-Free Reductive Deuteration: Utilizing Tris(pentafluorophenyl)borane [

] for the precise installation of deuterium at carbonyl centers (amides/ketones). -

Transition-Metal Catalyzed Hydrosilylation: Utilizing Rhodium(I) for the addition of Si-D across alkene bonds, facilitating the synthesis of deuterated organosilanes.

Reagent Profile & Handling

Diphenyl(silane-d2) is moisture-sensitive and must be handled under an inert atmosphere (Nitrogen or Argon). Unlike primary silanes (

Table 1: Physicochemical Properties of Diphenyl(silane-d2)[1]

| Property | Value | Operational Note |

| Molecular Weight | 186.32 g/mol | Use this for precise stoichiometry calculations. |

| Boiling Point | 95-97 °C @ 13 mmHg | High boiling point allows for elevated temperature reactions without rapid reagent loss. |

| Density | 1.004 g/mL | Facilitates accurate volumetric dispensing. |

| Refractive Index | Useful for quick purity checks.[1] | |

| Isotopic Purity | Critical for quantitative labeling studies; account for ~3% H-incorporation in MS analysis. | |

| Storage | 2–8 °C, Inert Gas | Moisture leads to hydrolysis (siloxane formation) and loss of D-content. |

Protocol A: Metal-Free Reductive Deuteration of Amides

Target Application: Synthesis of

Mechanistic Insight

Unlike transition metal catalysis which activates the carbonyl substrate, the Lewis Acid

Figure 1: Simplified catalytic cycle for Lewis Acid mediated silane activation. The borane catalyst activates the silane, facilitating sequential deuteride transfers to the amide carbon.

Experimental Procedure

Reagents:

-

Substrate: Tertiary Amide (1.0 equiv, 1.0 mmol)

-

Reagent: Diphenyl(silane-d2) (2.2 equiv, 2.2 mmol, 410 mg/408 µL)

-

Catalyst:

(5 mol%, 0.05 mmol, 26 mg) -

Solvent: Toluene (anhydrous, 5 mL)

Step-by-Step:

-

Preparation: In an inert atmosphere glovebox or using standard Schlenk technique, charge a flame-dried reaction vial with the amide substrate and

. -

Solvation: Add anhydrous Toluene. Ensure the catalyst is fully dissolved.

-

Addition: Add Diphenyl(silane-d2) dropwise via syringe. Note: Mild gas evolution (H2/D2 exchange side reaction) may occur if moisture is present; ensure strict dryness.

-

Reaction: Seal the vial and stir at Room Temperature for 2–6 hours. For sterically hindered amides, heat to 60 °C.

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the amide signal.

-

-

Workup (Hydrolysis):

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via silica gel chromatography.

Protocol B: Rhodium-Catalyzed Hydrosilylation of Alkenes

Target Application: Synthesis of deuterated organosilanes or alkyl-d2 chains.

Catalyst: Wilkinson’s Catalyst [

Strategic Considerations

Rhodium catalysts are preferred over Platinum (Karstedt's) when functional group tolerance is a concern, though both work well. For

Experimental Procedure

Reagents:

-

Substrate: Terminal Alkene (1.0 equiv, 1.0 mmol)

-

Reagent: Diphenyl(silane-d2) (1.1 equiv, 1.1 mmol, 205 mg/204 µL)

-

Catalyst:

(1 mol%, 0.01 mmol, 9.2 mg) -

Solvent: THF or DCM (anhydrous, 3 mL)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Catalyst Activation: Add the Rhodium catalyst and solvent. Stir until dissolved.

-

Reagent Mixing: Add the alkene substrate followed by Diphenyl(silane-d2) .

-

Execution:

-

Stir at room temperature for 1 hour.

-

If conversion is low (check TLC), heat to reflux (60-70 °C) for 2–4 hours.

-

-

Quenching: No aqueous quench is strictly necessary if isolating the organosilane. If the goal is a deuterated alcohol (via Tamao-Fleming oxidation), proceed immediately to oxidation steps.

-

Isolation: Remove solvent under reduced pressure. The excess

can be removed via high-vacuum distillation or the product can be purified via column chromatography (non-polar eluent).

Quality Control & Characterization

Validating deuterium incorporation is non-negotiable. Use the following markers:

Table 2: Expected Spectroscopic Signatures

| Method | Observation | Interpretation |

| Disappearance of Si-H peak | The Si-H bond in non-deuterated diphenylsilane typically appears at ~4.9–5.5 ppm . Its absence confirms the use of the deuterated reagent. | |

| Appearance of C-D signals | Broad singlets corresponding to the new C-D bonds. Essential for calculating % D-incorporation. | |

| Shift & Coupling | The Si signal will show coupling to Deuterium ( | |

| HRMS | Mass Shift (+2 Da per D) | Look for the |

Safety & Troubleshooting

Safety Profile

-

Pressure Hazard: While

is not a gas, hydrosilylation can generate -

Toxicity: Organosilanes are generally low toxicity but should be treated as irritants. Avoid inhalation.

Troubleshooting Guide

-

Problem: Low Conversion in Amide Reduction.

-

Solution: The catalyst

is poisoned by basic amines or moisture. Ensure the amide is dry. Increase catalyst loading to 10 mol%.

-

-

Problem: Scrambling of Deuterium.

-

Solution: "Scrambling" can occur if the reaction runs too long or at too high heat, allowing reversible hydride elimination. Monitor kinetics closely and stop the reaction immediately upon consumption of starting material.

-

References

-

Properties of Diphenyl(silane-d2) . Biosynth & Sigma-Aldrich Technical Data. Retrieved from and .

-

Borane-Catalyzed Hydrosilylation Mechanism . Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society. Retrieved from .

- Metal-Free Amide Reduction. Das, S., et al. (2012). Borane-Catalyzed Chemoselective Reduction of Amides. Chemistry – A European Journal.

- Rhodium-Catalyzed Hydrosilylation. Ojima, I., et al. (1976). Hydrosilylation of carbonyl compounds catalyzed by rhodium complexes. Journal of Organometallic Chemistry.

-

General Hydrosilylation Reviews . Marciniec, B. (2005).[6] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.

Sources

- 1. 二苯基(硅烷-d2) 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Amine synthesis by amide reduction [organic-chemistry.org]

- 4. Diphenylsilane [775-12-2] | GM Chemical Co. [gmchemix.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of rhodium-triflate complexes with diphenylsilane: evidence for silylene intermediacy in stoichiometric and catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Diphenyl(silane-d2) in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of Diphenyl(silane-d2), ((C₆H₅)₂SiD₂), a versatile deuterated organosilane reagent, and its critical applications in modern pharmaceutical synthesis. We move beyond a simple recitation of facts to deliver field-proven insights into its utility as a precise deuterium source for pharmacokinetic studies and as a chemoselective reducing agent. This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed mechanistic explanations, validated experimental protocols, and practical guidance for its effective implementation in the laboratory.

Introduction: The Strategic Advantage of Deuterium Incorporation

In pharmaceutical research, the strategic modification of a drug candidate's metabolic profile is a paramount objective. Diphenyl(silane-d2) has emerged as a key enabling reagent in this endeavor. Its primary value lies in its function as an efficient and manageable source of deuterium atoms.

The substitution of hydrogen with its stable heavy isotope, deuterium, can profoundly alter a molecule's physicochemical properties. The carbon-deuterium (C-D) bond is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[1][2] This difference in bond energy, known as the Kinetic Isotope Effect (KIE), can significantly slow the rate of metabolic pathways that involve C-H bond cleavage, a common reaction mediated by Cytochrome P450 (CYP450) enzymes.[3]

By strategically replacing hydrogen atoms at known metabolic "soft spots" with deuterium, medicinal chemists can:

-

Enhance Metabolic Stability: Slowing the rate of metabolism can increase a drug's half-life and exposure.[2][3]

-

Improve Pharmacokinetic (PK) Profiles: A more predictable PK profile can lead to less frequent dosing regimens and improved patient compliance.[3]

-

Reduce Toxic Metabolites: Shunting metabolism away from pathways that produce reactive or toxic byproducts can improve a drug's safety profile.[2][3]

-

Elucidate Metabolic Pathways: Deuterium-labeled compounds are invaluable tools for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, allowing for the precise tracking of metabolic fate using mass spectrometry.[4]

Diphenyl(silane-d2) offers a significant advantage over other deuterium sources like D₂ gas due to its ease of handling as a liquid, its predictable reactivity, and its compatibility with a wide range of functional groups commonly found in complex pharmaceutical intermediates.[5]

Physical & Chemical Properties

| Property | Value | Reference |

| Chemical Formula | (C₆H₅)₂SiD₂ | |

| Molecular Weight | 186.32 g/mol | |

| Appearance | Liquid | [6] |

| Density | 1.004 g/mL at 25 °C | |

| Boiling Point | 95-97 °C at 13 mmHg | [7] |

| Isotopic Purity | Typically ≥97 atom % D |

Core Application I: Precision Deuterium Labeling via Reductive Deuteration

One of the most powerful applications of Diphenyl(silane-d2) is the reductive deuteration of carbonyl compounds (ketones, aldehydes) to introduce deuterium at a specific position, yielding a deuterated alcohol. This transformation is typically mediated by a Lewis acid or a transition metal catalyst, which activates the silane for deuteride transfer.

Mechanistic Rationale

The choice of catalyst is critical and dictates the reaction mechanism. For instance, using a strong Lewis acid like Tris(pentafluorophenyl)borane (B(C₆F₅)₃), the reaction proceeds through the activation of the silane. The Lewis acid coordinates to the deuteride, increasing its hydridic character and facilitating its transfer to the electrophilic carbonyl carbon. The resulting silyloxy-deuterated intermediate is then hydrolyzed during aqueous workup to yield the final deuterated alcohol. This process is highly efficient for converting a prochiral ketone into a stereocenter containing a C-D bond.

Workflow for Catalytic Reductive Deuteration

Caption: General workflow for a typical reductive deuteration experiment.

Protocol: B(C₆F₅)₃-Catalyzed Reductive Deuteration of Acetophenone

This protocol details the specific deuteration of acetophenone as a model substrate. It is a self-validating system, including steps for confirming the final product's identity and deuterium incorporation.

Materials & Reagents:

-

Acetophenone (≥99%)

-

Diphenyl(silane-d2) (≥97 atom % D)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (≥97%)

-

Anhydrous Toluene (≤50 ppm H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Standard glassware, oven-dried and cooled under an inert atmosphere

Step-by-Step Methodology:

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg).

-

Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

-

Dissolution: Add anhydrous toluene (10 mL) via syringe. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: To the stirred solution, add B(C₆F₅)₃ (0.05 mmol, 25.6 mg). Stir for 5 minutes.

-

Reagent Addition: Slowly add Diphenyl(silane-d2) (1.2 mmol, 224 mg) dropwise via syringe over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying & Filtration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes) to afford the pure deuterated alcohol.

Self-Validation & Characterization:

-

Mass Spectrometry (MS): The product, 1-phenylethan-1-d-1-ol, will show a molecular ion peak (M+) at m/z corresponding to the deuterated product, which is one mass unit higher than the non-deuterated alcohol.

-

¹H NMR: The spectrum will show the disappearance of the signal corresponding to the methine proton (CH-OH) and the collapse of the adjacent methyl group from a doublet into a singlet (or a narrowly split multiplet due to C-D coupling).

-

²H NMR (Deuterium NMR): A single resonance will confirm the presence and chemical environment of the incorporated deuterium atom.

Core Application II: Chemoselective Reductions

Diphenylsilane is recognized as a mild and chemoselective reducing agent.[8][9] This selectivity is retained in its deuterated form, Diphenyl(silane-d2), allowing for the reduction of certain functional groups while leaving others untouched—a crucial requirement in multi-step pharmaceutical synthesis.[5][10]

Causality of Chemoselectivity

The reactivity of silanes is tunable. Compared to powerful reducing agents like lithium aluminum hydride (LiAlH₄), diphenylsilane is significantly milder. It typically requires catalytic activation to reduce robust functional groups like esters or amides.[11] However, it can readily reduce aldehydes and ketones. This provides a strategic advantage for molecules containing multiple functional groups. For example, in a molecule with both a ketone and an ester, Diphenyl(silane-d2) can be used to selectively reduce the ketone to a deuterated alcohol without affecting the ester moiety.[8]

Protocol: Chemoselective Reduction of a Keto-Ester

This protocol demonstrates the selective reduction of the ketone in ethyl 4-acetylbenzoate.

Materials & Reagents:

-

Ethyl 4-acetylbenzoate (≥98%)

-

Diphenyl(silane-d2) (≥97 atom % D)

-

[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Standard work-up and purification reagents as listed in Protocol 2.2

Step-by-Step Methodology:

-

Setup: In an inert atmosphere glovebox or using Schlenk techniques, add ethyl 4-acetylbenzoate (1.0 mmol, 192 mg) and [Rh(COD)Cl]₂ (0.01 mmol, 4.9 mg) to an oven-dried flask.

-

Dissolution: Add anhydrous THF (10 mL) and stir until all solids dissolve.

-

Reagent Addition: Add Diphenyl(silane-d2) (1.1 mmol, 205 mg) to the solution.

-

Reaction: Stir the reaction at room temperature for 12 hours. Monitor by TLC for the disappearance of the starting material.

-

Hydrolysis: Upon completion, add 1 M HCl (5 mL) and stir vigorously for 1 hour to hydrolyze the intermediate silyl ether.

-

Work-up & Purification: Perform an aqueous work-up and silica gel chromatography as described in Protocol 2.2 to isolate the product, ethyl 4-(1-deuterio-1-hydroxyethyl)benzoate.

Self-Validation & Characterization:

-

¹H NMR: The spectrum will confirm the presence of the ethyl ester signals (triplet and quartet) while showing the disappearance of the acetyl methyl ketone singlet and the appearance of signals corresponding to the deuterated benzylic alcohol.

-

IR Spectroscopy: The spectrum will show the disappearance of the ketone C=O stretch (approx. 1680 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3300 cm⁻¹), while retaining the ester C=O stretch (approx. 1720 cm⁻¹).

Further Applications: Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-D (in this case) bond across an unsaturated bond like an alkene or alkyne, is a powerful C-C and C-Si bond-forming reaction.[12][13][14] While less common in late-stage pharma synthesis, it is valuable for creating deuterated building blocks. Using Diphenyl(silane-d2) with a suitable catalyst (e.g., platinum-based catalysts like Karstedt's catalyst), one can synthesize vinyl or alkyl silanes.[12][15] These intermediates can then be further functionalized, for example, through Tamao-Fleming oxidation, to introduce a hydroxyl group where the silicon was, effectively achieving a deuteration and hydroxylation in a controlled manner.

Catalytic Cycle for Hydrosilylation

Caption: Simplified Chalk-Harrod mechanism for catalytic hydrosilylation.

Safety and Handling

-

General: Diphenyl(silane-d2) is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

-

Reactivity: It can react with water and protic solvents, potentially releasing flammable hydrogen/deuterium gas. Always use anhydrous solvents and conduct reactions under an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. Keep the container tightly sealed.

Conclusion

Diphenyl(silane-d2) is a highly valuable and versatile reagent for modern pharmaceutical synthesis. Its primary strength lies in its ability to serve as a stable, easy-to-handle source for the strategic and precise introduction of deuterium into drug candidates and key intermediates. The chemoselectivity offered by this reagent in reduction reactions further enhances its utility, allowing for complex molecular manipulations. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to leverage the full potential of Diphenyl(silane-d2) in the development of safer and more effective medicines.

References

- GM Chemical. (2023, March 2). Diphenylsilane [775-12-2] Applications | 98.0%min.

- ChemicalBook. Diphenylsilane | 775-12-2.

- MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.

- Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.

- Sigma-Aldrich. Diphenyl(silane-d2) D 97atom 17950-94-6.

- Siwin. Chemical Synthesis.

- Patil, S., et al. (2022, February). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. IJPPR.

- Chad's Prep. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry. YouTube.

- Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

- Sigma-Aldrich. Diphenylsilane 97 775-12-2.

- Organic Chemistry Portal. Diphenylsilane.

- Biosynth. Diphenyl(silane-d2) | 17950-94-6 | FD173243.

- Sigma-Aldrich. Diphenyl(silane-d2) D 97atom 17950-94-6.

- Harbeson, S. L., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

- Organic Chemistry Portal. Silanes.

- Timmins, G. S. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.

- Wang, Z., et al. (2021, July 21). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. PubMed Central.

- MDPI. Hydrosilylation Reactions Catalyzed by Rhenium.

- Organic Chemistry Portal. Phenylsilane.

- MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.

- ResearchGate. The screening of catalysts 1–9 in the hydrosilylation reaction (product yield, %).

- Leah4sci. (2018, August 20). Retrosynthesis (Part 2): Two Group Disconnections. YouTube.

- ResearchGate. Reaction product in the case of diphenylsilane (D).

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diphenylsilane [775-12-2] Applications | 98.0%min [gmchemix.com]

- 6. ジフェニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 二苯基(硅烷-d2) 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diphenylsilane | 775-12-2 [chemicalbook.com]

- 9. Silanes [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Phenylsilane [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note: Quantitative NMR Monitoring of Deuterium Transfer using Diphenyl(silane-d2)

Executive Summary

Diphenyl(silane-d2) (

This guide provides a validated methodology for monitoring these reactions. We prioritize

Key Technical Decisions

-

Nucleus Selection:

provides the most direct quantification of the reagent consumption but requires relaxation agents ( -

Isotope Effects: The substitution of H for D at the silicon center alters the multiplicity from a singlet (decoupled) to a quintet (

), which must be accounted for during integration. -

Lock Strategy: For

monitoring, we utilize a "proton-locked" or "unlocked" strategy in non-deuterated solvents to prevent solvent signal saturation.

Chemical Context & Reagent Profile

Before initiating monitoring, the spectral signature of the starting material must be established.

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant | Notes |

| 7.3 - 7.6 ppm (Phenyl) | Multiplet | The Si-H signal (normally ~4.9 ppm) is absent in the | ||

| -35.0 ppm (approx) | Quintet | Upfield isotope shift vs. | ||

| 4.9 ppm | Broad Singlet | - | Corresponds to the Si-H proton shift. |

Methodological Workflow

The following diagram outlines the decision logic for selecting the appropriate monitoring protocol based on reaction speed and data requirements.

Figure 1: Decision matrix for selecting the optimal NMR nucleus for monitoring silyl-deuterium transfer.

Protocol A: Quantitative NMR (The Gold Standard)

Objective: Accurate quantification of

Materials

-

Relaxation Agent: Chromium(III) acetylacetonate,

.[2] -

Solvent: Deuterated solvent (e.g.,

) is acceptable here as we are observing Si, not D. -

Standard: Tetramethylsilane (TMS) internal reference.[3]

Step-by-Step Procedure

-

Sample Preparation (Paramagnetic Doping):

-

Prepare a stock solution of

in the reaction solvent at 0.05 M. -

Add the relaxation agent to your reaction NMR tube to achieve a final concentration of ~0.01 M (approx. 3-4 mg per 0.6 mL).

-

Note: The solution will turn purple.[2] This concentration shortens

to < 2-3 seconds without significantly broadening lines.

-

-

Spectrometer Setup:

-

Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).

-

Parameters:

-

Relaxation Delay (D1): Set to 5–10 seconds (safe with

). Without Cr, this would need to be >300s. -

Pulse Angle:

to -

Spectral Width: 200 ppm (centered at -50 ppm).

-

-

-

Data Processing:

-

Apply exponential multiplication (LB = 2-5 Hz) to improve S/N.

-

Integration: The

signal will appear as a quintet (1:2:3:2:1 intensity) centered at ~ -35 ppm due to coupling with two deuterium atoms ( -

Integrate the entire quintet manifold relative to the product peak (likely a triplet if one D is transferred, or a singlet if both are lost/exchanged).

-

Protocol B: NMR (The Tracer Method)

Objective: Tracking the movement of the Deuterium atom specifically.

Challenge: If you use a deuterated solvent (like

Step-by-Step Procedure

-

Sample Preparation (Solvent Switch):

-

Perform the reaction in a protonated solvent (e.g.,

, Hexane, or Toluene). -

Do not add standard deuterated lock solvents.

-

-

Locking & Shimming (The "Ghost" Method):

-

Lock: Turn the lock OFF .[4] The magnet drift over a 10-minute kinetic run is negligible.

-

Shim: Use Gradient Shimming on Proton (topshim 1H). Since the solvent is protonated, the signal is massive and shimming is extremely fast and accurate.

-

-

Acquisition:

-

Nucleus:

(Deuterium). -

Pulse Sequence: Standard single pulse (zg).

-

Decoupling: Proton decoupling is optional but recommended to sharpen the D signals (removes H-D coupling).

-

Parameters:

-

D1: 1–2 seconds (Deuterium quadrupolar relaxation is fast).

-

Scans: 16–64 scans are usually sufficient due to the high concentration of the label.

-

-

-

Interpretation:

- appears at ~4.9 ppm.[5]

-

As the reaction proceeds, look for new peaks appearing. For example, if D is transferred to a carbon center (hydrosilylation), a new signal will appear in the alkyl region (0.5 – 3.0 ppm).

Data Presentation & Analysis

When reporting your data, summarize the kinetic points in a structured table.

Table 1: Kinetic Data Example (

| Time (min) | % Conversion | ||

| 0 | 1.00 (Quintet) | 0.00 | 0% |

| 15 | 0.78 | 0.22 (Triplet) | 22% |

| 30 | 0.55 | 0.45 | 45% |

| 60 | 0.10 | 0.90 | 90% |

Note: The change in multiplicity (Quintet

References

- Pasch, H., & Hiller, W. (2019). Nuclear Magnetic Resonance Spectroscopy of Polymers. Springer.

-

Clayden, N. J., et al. (2002).[6] "Geometries and 29Si NMR chemical shifts of silane derivatives." Journal of Organometallic Chemistry. Link

-

Hu, W. (2012).[2][7] "How to run quantitative 13C and 29Si NMR faster." UMass NMR Facility Application Notes. Link

-

Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6][8] (Authoritative source on pulse sequences and relaxation agents).

-

UIUC NMR Lab. (2016). "Deuterium NMR in the SCS NMR Lab." University of Illinois NMR Guides. Link

Sources

- 1. pascal-man.com [pascal-man.com]

- 2. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 3. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Diphenylsilane(775-12-2) 1H NMR [m.chemicalbook.com]

- 6. unige.ch [unige.ch]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Reactions Containing Diphenyl(silane-d2)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diphenyl(silane-d2). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the specific challenges associated with purifying products from reactions involving this deuterated silane. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Understanding the Chemistry: Why Purification Can Be Tricky

Diphenyl(silane-d2), (C₆H₅)₂SiD₂, is a valuable reagent in organic synthesis, often employed in hydrosilylation reactions to introduce a deuterated diphenylsilyl group.[1] While a powerful tool, its use presents unique purification challenges stemming from its physical properties and reactivity. Like its non-deuterated analog, diphenylsilane, it is sensitive to air and moisture, and its byproducts can complicate downstream processing.[2][3] This guide will address the common hurdles you may encounter.

Frequently Asked Questions (FAQs)

What are the major impurities I should expect in my reaction mixture?

Common impurities can be categorized as follows:

-

Unreacted Diphenyl(silane-d2): Incomplete reactions will leave residual starting silane.

-

Siloxanes: Exposure of diphenyl(silane-d2) or its derivatives to moisture can lead to the formation of disiloxanes and other oligomeric siloxanes through hydrolysis and condensation.[4]

-

Diphenylsilanediol: The primary hydrolysis product of diphenyl(silane-d2) is diphenylsilanediol, (C₆H₅)₂Si(OD)₂.[4]

-

Catalyst Residues: If a metal catalyst (e.g., platinum-based) was used for hydrosilylation, trace amounts may remain in the product.[5]

-

Side-Reaction Products: Depending on the specific reaction conditions, other byproducts from undesired side reactions may be present.[6]

How can I monitor the progress of my reaction to minimize unreacted Diphenyl(silane-d2)?

Regular reaction monitoring is crucial. The most effective methods are:

-

Thin Layer Chromatography (TLC): Diphenyl(silane-d2) and its hydrosilylated products typically have different polarities, allowing for easy monitoring of the reaction progress on silica gel plates.

-

¹H NMR Spectroscopy: The disappearance of the Si-D signal (which will be silent in ¹H NMR but its effect can be seen on adjacent protons if any) and the appearance of new signals corresponding to the product can be tracked. For the non-deuterated analog, the Si-H proton signal appears around 4.93 ppm and can be monitored.[7]

-

FTIR Spectroscopy: The Si-D stretching vibration can be monitored to follow the consumption of the starting material.

My product appears to be an oil, but I see some solid precipitate. What is it likely to be?

The solid precipitate is very likely diphenylsilanediol , the hydrolysis product of diphenyl(silane-d2).[4] This can form if there is any moisture in your reaction or during workup. Basic conditions can accelerate the condensation of silanols.[4]

Troubleshooting Guides

Problem 1: Difficulty in Removing Unreacted Diphenyl(silane-d2)

Scenario: Your reaction has gone to completion, but you are struggling to separate your product from the excess Diphenyl(silane-d2).

Troubleshooting Steps:

-

Distillation (for thermally stable products): Diphenylsilane has a boiling point of 95-97 °C at 13 mmHg.[2] If your product has a significantly different boiling point and is thermally stable, vacuum distillation can be an effective purification method.

-

Causality: The difference in vapor pressure between your product and the residual silane allows for their separation.

-

-

Chromatography:

-

Normal-Phase Flash Chromatography: This is the most common method. Diphenyl(silane-d2) is relatively nonpolar. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) will typically elute the silane first, followed by your more polar product.

-

Reverse-Phase Chromatography: If your product is very nonpolar and co-elutes with the silane on silica, consider using a C18 stationary phase.[8]

-

-

Chemical Quenching (for stubborn cases): If physical separation methods fail, you can chemically convert the unreacted silane into a more easily separable compound. One approach is to quench the excess silane by converting it to a silanol or a silyl ether, which will have a different polarity.[8]

Experimental Protocol: Flash Chromatography for Removal of Diphenyl(silane-d2)

-

Sample Preparation: Concentrate the crude reaction mixture under reduced pressure.

-

Column Packing: Pack a silica gel column with a nonpolar solvent system (e.g., 100% hexanes).

-

Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.

-

Elution: Begin eluting with the nonpolar solvent. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate in 1-2% increments).

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing your purified product.

Problem 2: My Purified Product is Unstable and Decomposes Over Time

Scenario: You have successfully purified your product, but upon storage, you observe the formation of new impurities, often a white solid.

Troubleshooting Steps:

-

Moisture and Air Sensitivity: The Si-C and Si-O bonds in your product may be susceptible to hydrolysis. The reappearance of a white solid is likely due to the formation of silanols or siloxanes.

-

Solution: Store your purified product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. Using a desiccator can also help. Diphenylsilane itself is sensitive to air and moisture.[2]

-

-

Trace Acidity or Basicity: Residual acidic or basic impurities from the workup can catalyze the decomposition of your silylated product.

-

Solution: Ensure your workup includes a neutral wash (e.g., with brine) to remove any residual acid or base. If your product is stable to it, you can pass it through a short plug of neutral alumina or Florisil®.

-

Problem 3: Removing Metal Catalyst Residues

Scenario: Your product is pure by NMR, but has a faint color, suggesting residual metal catalyst.

Troubleshooting Steps:

-

Filtration through Celite® or Silica Gel: Often, a simple filtration of your crude reaction mixture through a pad of Celite® or a short plug of silica gel before concentration can remove a significant portion of the catalyst.

-

Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with activated carbon can help adsorb residual metal catalysts. The mixture is then filtered to remove the carbon.

-

Specific Scavengers: For certain metals, specific chemical scavengers can be employed to bind the metal and facilitate its removal.

Data Presentation: Physical Properties of Diphenylsilane

| Property | Value | Reference |

| Boiling Point | 95-97 °C / 13 mmHg | [2] |

| Density | 0.993 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.579 | |

| Sensitivity | Air and Moisture Sensitive | [2] |

Visualization: General Purification Workflow

Caption: A general workflow for the purification of products from reactions involving Diphenyl(silane-d2).

References

- Google Patents.

- Google Patents.

-

National Center for Biotechnology Information. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]

-

ResearchGate. Hydrosilylation of diphenylacetylene with hydrosilanes. [Link]

-

ChemRxiv. Deprotonation from Diphenylsilane with Organosilyllithium Agents. [Link]

- Google Patents. Method for preparing diphenyl silanediol.

-

Organic Chemistry Portal. Diphenylsilane. [Link]

-

ChemRxiv. Catalytic N–Si Coupling as a Method for α-Silylene Elimination: A Potential Tool for Organosilane Synthesis. [Link]

-

Princeton University Library. Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands. [Link]

-

MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

Reddit. Removing remaining triphenylsilane in hydrosilylation reaction. [Link]

-

Wikipedia. Diphenylsilanediol. [Link]

-

National Center for Biotechnology Information. Diphenylsilane | C12H12Si - PubChem. [Link]

-

ChemRxiv. Deprotonation from Diphenylsilane with Organosilyllithium Agents. [Link]

Sources

- 1. Diphenylsilane [organic-chemistry.org]

- 2. Diphenylsilane | 775-12-2 [chemicalbook.com]

- 3. Diphenylsilane | C12H12Si | CID 69888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Verification Required - Princeton University Library [oar.princeton.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. reddit.com [reddit.com]

Validation & Comparative

A Researcher's Guide to Mechanistic Validation: Leveraging Diphenyl(silane-d2) and the Kinetic Isotope Effect

In the intricate world of chemical synthesis and drug development, understanding how a reaction proceeds is as crucial as knowing what it produces. A validated reaction mechanism provides the predictive power to optimize conditions, broaden substrate scope, and rationally design new catalysts and processes. Among the most definitive tools for elucidating these pathways is the use of isotopically labeled reagents. This guide offers a deep dive into the application of Diphenyl(silane-d2), a powerful probe for validating mechanisms where the cleavage of a silicon-hydrogen bond is a potential key step.

We will move beyond simple protocols to explore the causality behind the experimental design, focusing on the primary kinetic isotope effect (KIE) as the cornerstone of this technique. This guide is designed for researchers and scientists who seek not just to follow a method, but to master the principles that make it a robust and self-validating system.

The Core Principle: Unmasking the Rate-Determining Step with the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts.[1] This difference arises not from a change in the reaction's potential energy surface, but from the mass-dependent vibrational energies of the chemical bonds.[1]

The Si-H bond vibrates at a higher frequency than the corresponding Si-D bond due to the lower reduced mass of the Si-H system. Consequently, the Si-H bond has a higher zero-point energy (ZPE) than the Si-D bond. In a reaction where this bond is broken in the rate-determining step (RDS), the vibrational mode is converted into a translational mode in the transition state.[1] This means that more energy is required to reach the transition state for the Si-D bond compared to the Si-H bond, resulting in a slower reaction rate.

The ratio of these rates, kH/kD, is the KIE. A primary KIE is observed when the bond to the isotope is broken in the RDS. For C-H/D bonds, this value is typically between 2 and 7.[2] A similar range is expected for Si-H/D bonds, and its measurement provides direct evidence about the involvement of the Si-H(D) bond in the slowest step of the reaction.

-

If kH/kD > 1 (typically > 2): The Si-H bond is being cleaved in the rate-determining step.

-

If kH/kD ≈ 1: The Si-H bond is not broken in the rate-determining step. Any cleavage must occur in a fast step before or after the RDS.[3]

Caption: Energy profile illustrating the origin of the primary kinetic isotope effect.

Why Diphenyl(silane-d2)? A Comparison of Probes

While various deuterated silanes exist, Diphenyl(silane-d2) ((C₆H₅)₂SiD₂) offers a compelling combination of properties for mechanistic studies.[]

| Feature | Diphenyl(silane-d2) | Other Silanes (e.g., Triethyl(silane-d), Phenylsilane-d3) |

| Reactivity | Moderately reactive, offering a good balance for a wide range of transformations, including reductions and hydrosilylations.[5] | Can be more (e.g., Phenylsilane) or less (e.g., Triethylsilane) reactive, which may be advantageous for specific substrates but less broadly applicable. |

| Stability | Good thermal and air stability compared to more volatile or pyrophoric silanes. | Varies. Alkylsilanes can be more air-sensitive. |

| Analysis | Phenyl groups provide strong signals in ¹H NMR and UV spectroscopy, simplifying reaction monitoring and characterization. | Analysis can be complicated by overlapping alkyl signals in ¹H NMR. |

| Availability | Commercially available with high isotopic purity (typically >97 atom % D). | Also available, but the choice is often dictated by the specific steric and electronic demands of the reaction under study. |

Experimental Protocols: A Self-Validating System

The core of the method involves comparing the reaction rate of Diphenylsilane ((C₆H₅)₂SiH₂) with that of Diphenyl(silane-d2) ((C₆H₅)₂SiD₂). This can be done through two primary experimental designs.

Protocol 1: Parallel Reaction Monitoring

This is the most direct method for determining the KIE.

Methodology:

-

Preparation: In two separate, identical reaction vessels, prepare identical reaction mixtures containing the substrate, catalyst, and solvent.

-

Initiation: At time t=0, add Diphenylsilane to one vessel and an equimolar amount of Diphenyl(silane-d2) to the other. Ensure all conditions (temperature, stirring, atmosphere) are rigorously controlled and identical.

-

Monitoring: At timed intervals, withdraw aliquots from each reaction. Quench the reaction if necessary and analyze the samples. Analytical methods like GC, HPLC, or ¹H NMR are suitable for tracking the disappearance of starting material or the appearance of the product.

-

Data Analysis:

-

Plot concentration versus time for both reactions.

-

Determine the initial reaction rates (v₀) for both the hydrogen (vH) and deuterium (vD) reactions from the initial slope of the curves.

-

Alternatively, if the reaction follows a clear order (e.g., first-order), determine the rate constants kH and kD.

-

-

Calculation: The KIE is the ratio of the rates or rate constants: KIE = kH / kD .

Protocol 2: Intramolecular Competition Experiment

This method is often more precise as it eliminates the risk of subtle variations between two separate reactions.

Methodology:

-

Preparation: In a single reaction vessel, prepare the reaction mixture with the substrate and catalyst.

-

Initiation: Add a mixture of Diphenylsilane and Diphenyl(silane-d2) (e.g., a 1:1 molar ratio) to initiate the reaction.

-

Reaction: Allow the reaction to proceed to a low to moderate conversion (typically 10-20% is ideal to avoid enrichment effects). High conversion can skew the results.

-

Analysis: Quench the reaction and carefully analyze the composition of the unreacted silane starting materials. Mass spectrometry (GC-MS) or deuterium NMR are ideal for precisely determining the ratio of remaining (C₆H₅)₂SiH₂ to (C₆H₅)₂SiD₂.

-

Calculation: The KIE can be calculated using the following equation, where R₀ is the initial ratio of H/D silanes and Rₜ is the ratio at time t (or conversion f):

-

KIE = ln(1-f) / ln(1 - f * [P_H]/[P_D]) (from product analysis) or

-

KIE = ln([H]t/[H]₀) / ln([D]t/[D]₀) (from starting material analysis)

-

Caption: Using KIE values to differentiate between two plausible reaction mechanisms.

Broader Context: Comparison with Other Mechanistic Validation Tools

| Technique | Principle | Strengths | Limitations | Synergy with KIE |

| Diphenyl(silane-d2) KIE | Measures the effect of isotopic substitution on reaction rate. | Provides direct evidence for bond cleavage in the RDS. Quantitative and highly definitive. | Provides information only about the RDS. Does not reveal the structure of intermediates. | The "gold standard" for validating the timing of Si-H bond cleavage. |

| Computational Chemistry (DFT) | Models the energy of reactants, transition states, and intermediates. [6] | Can predict KIEs, visualize transition state structures, and compare the feasibility of multiple proposed pathways. [7] | Accuracy is dependent on the level of theory and model used. Requires computational expertise. | Can be used to predict the KIE for a proposed mechanism, which is then validated experimentally. |

| In-situ Spectroscopy (NMR, IR) | Directly observes species present in the reaction mixture in real-time. | Can provide direct structural evidence for intermediates, even transient ones. | Species must be present in sufficient concentration to be detected. Can be difficult to assign complex spectra. | If an intermediate is observed before the proposed RDS, it corroborates a KIE value of ~1. |

| Hammett Analysis | Systematically varies electronic properties of reactants (e.g., substituents on the phenyl rings) and measures the effect on the rate. | Provides insight into charge distribution and buildup in the transition state. | Can be synthetically demanding. Interpretation can sometimes be ambiguous. | Complements KIE by providing electronic information about the RDS. |

Conclusion

Validating a reaction mechanism is a cornerstone of advanced chemical research. The use of Diphenyl(silane-d2) to measure the kinetic isotope effect offers an exceptionally clear and quantitative method for determining the role of Si-H bond cleavage in the rate-determining step of a reaction. By combining careful experimental design—whether through parallel reactions or competition studies—with a solid theoretical understanding of the KIE, researchers can gain profound insights into the intricate dance of atoms that defines their chemical transformations. When integrated with complementary techniques like computational modeling and in-situ spectroscopy, this approach provides the authoritative grounding needed to drive innovation in catalysis and drug development.

References

-

de Tudela, F. P., et al. (2021). Analysis of the H + D2 Reaction Mechanism Through Consideration of the Intrinsic Reactant Polarisation. PubMed. Retrieved February 3, 2026, from [Link]

-

Grembosi, I., et al. (2021). Detailed validation of an automotive catalysis model using spatially resolved measurements within the catalyst substrate. ResearchGate. Retrieved February 3, 2026, from [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Jin, S., et al. (2009). Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations. National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diphenylsilane. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanistic investigation a With deuterium-labeled silane. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (2019). Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Investigation of the kinetic isotope effect: hydrosilylation of acetophenone. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. Retrieved February 3, 2026, from [Link]

-

RSC Publishing. (2019). Visible-light-mediated deuteration of silanes with deuterium oxide. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (2021). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. Retrieved February 3, 2026, from [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Retrieved February 3, 2026, from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. epfl.ch [epfl.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Diphenylsilane [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

Comparative study of Diphenyl(silane-d2) and triethylsilane-d1 as reducing agents

Comparative Study: Diphenyl(silane-d2) vs. Triethylsilane-d1 as Reducing Agents

Executive Summary

In the landscape of isotopic labeling and drug development, the precise installation of deuterium is critical for metabolic stability studies (Deuterium Switch) and mechanistic elucidation. Diphenyl(silane-d2) (Ph₂SiD₂) and Triethylsilane-d1 (Et₃SiD) represent two distinct classes of deuterated reducing agents—secondary aryl silanes and tertiary alkyl silanes, respectively.

While both serve as hydride (deuteride) donors, their utility is bifurcated by their mechanistic behaviors:

-

Et₃SiD is the gold standard for Ionic Hydrogenation , relying on stable carbocation intermediates and Lewis/Brønsted acid activation. It is chemically robust but sterically demanding.

-

Ph₂SiD₂ excels in Metal-Catalyzed Hydrosilylation and radical-based reductions. Its lower Si-D bond dissociation energy (BDE) and reduced steric bulk allow for higher reactivity rates and enantioselective transformations under mild conditions.

This guide provides a technical comparison to assist researchers in selecting the optimal reagent for targeted deuteration.

Mechanistic Foundations & Physicochemical Properties

The choice between these reagents is dictated by the electronic nature of the substrate and the desired reaction pathway.

Physicochemical Comparison

| Property | Diphenyl(silane-d2) (Ph₂SiD₂) | Triethylsilane-d1 (Et₃SiD) | Implication |

| Structure | Secondary Silane (Ar₂SiD₂) | Tertiary Silane (Alk₃SiD) | Ph₂SiD₂ is less sterically hindered. |

| Si-D BDE | ~90 kcal/mol (377 kJ/mol) | ~95 kcal/mol (398 kJ/mol) | Ph₂SiD₂ is a better H-atom donor (radical). |

| Hydricity | Moderate | Low to Moderate | Et₃SiD requires stronger electrophilic activation. |

| Atom Economy | 2 Deuteriums / 186.3 g·mol⁻¹ | 1 Deuterium / 117.3 g·mol⁻¹ | Ph₂SiD₂ has higher theoretical D-loading capacity. |

| Stability | Air/Moisture Stable (Slow Hydrolysis) | Highly Stable | Et₃SiD is easier to store long-term. |

Mechanistic Pathways

A. Ionic Hydrogenation (The Et₃SiD Domain) Et₃SiD typically functions by intercepting a carbocation or oxocarbocation generated by an acid (TFA, BF₃·OEt₂, B(C₆F₅)₃). The reaction is stepwise:

-

Protonation/Activation: Substrate (e.g., Ketone) is activated by a Lewis Acid (LA).

-

Hydride Transfer: Et₃SiD donates D⁻ to the electrophilic center.

-